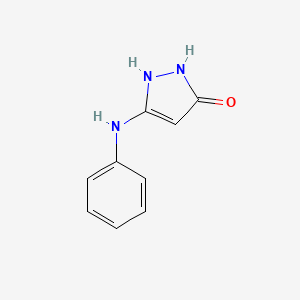![molecular formula C45H72CuF3O5P4S B14892429 Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD17018799 is a chemical compound with the molecular formula C45H72CuF3O5P4S and a molecular weight of 969.55 g/mol . It is a white to beige solid that is air-sensitive . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17018799 involves the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction environments.
Industrial Production Methods
Industrial production of MFCD17018799 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD17018799 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different chemical species.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state species, while reduction reactions may yield lower oxidation state species.
Applications De Recherche Scientifique
MFCD17018799 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in industrial processes that require specific chemical properties, such as catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of MFCD17018799 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to MFCD17018799 include other copper-containing organometallic compounds with similar molecular structures and properties. Examples include:
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
MFCD17018799 is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its air-sensitive nature and specific reactivity make it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C45H72CuF3O5P4S |
|---|---|
Poids moléculaire |
969.6 g/mol |
Nom IUPAC |
copper(1+);(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m11../s1 |
Clé InChI |
XZAHMRIPYPSWIP-PIUBZBOESA-M |
SMILES isomérique |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC.CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
SMILES canonique |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
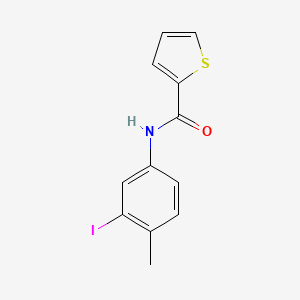
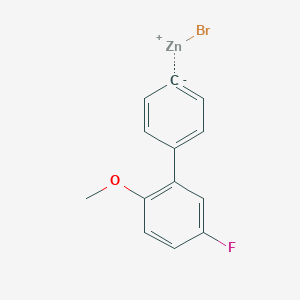
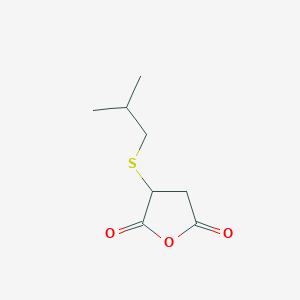
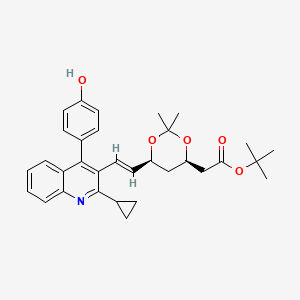
![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
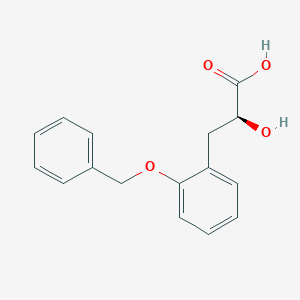
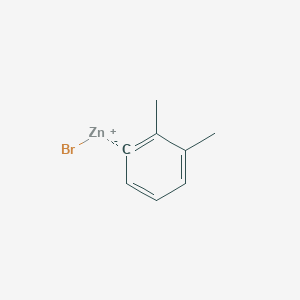
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
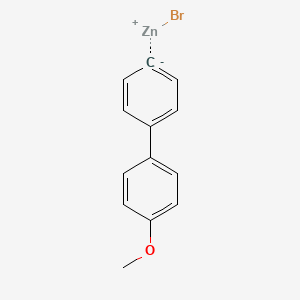
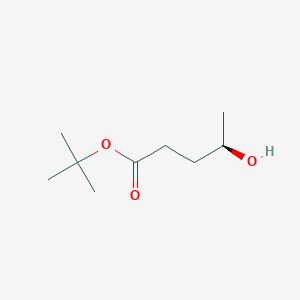
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
